molecular formula C21H20ClN3S B2922659 1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-80-8

1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2922659
CAS No.: 393823-80-8
M. Wt: 381.92
InChI Key: NVSATZPYAQJKND-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a chemical compound offered for research purposes. As a dihydropyrrolopyrazine derivative featuring a carbothioamide functional group, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery . Azaheterocyclic compounds, such as this pyrrolopyrazine derivative, are fundamental scaffolds in the development of pharmaceuticals and are often investigated for their potential biological activities . Related pyrazoline and pyrazole derivatives have been documented to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, although the specific profile of this compound is not yet fully characterized . Furthermore, heterocyclic structures of this nature are sometimes explored as potential fluorescent materials or sensors due to their electron-rich nature, which can be tailored for optical applications . This product is intended for use by qualified researchers to investigate its physical, chemical, and potential biological properties. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3S/c1-15-4-10-18(11-5-15)23-21(26)25-14-13-24-12-2-3-19(24)20(25)16-6-8-17(22)9-7-16/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSATZPYAQJKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Compounds sharing the dihydropyrrolo[1,2-a]pyrazine backbone but differing in substituents include:

Table 1: Structural and Molecular Comparison
Compound Name R1 (Position 1) R2 (Position 2) Molecular Formula Molecular Weight Reference
Target Compound 4-Chlorophenyl p-Tolyl (carbothioamide) C21H19ClN4S 394.91* -
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide 4-Pyridinyl 2,6-Diethylphenyl (carbothioamide) C23H26N4S 390.55
N,1-Bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Fluorophenyl 4-Fluorophenyl (carboxamide) C20H17F2N3O 353.40
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,4-Dimethoxyphenyl Phenethyl (carboxamide) C24H27N3O3 405.50

*Estimated based on analogous structures.

Key Observations:
  • Steric Hindrance : The p-tolyl group (methyl-substituted phenyl) offers moderate steric bulk compared to the 2,6-diethylphenyl group in , which may impact binding pocket accommodation.
  • Carbothioamide vs. Carboxamide : The thioamide group (–C(=S)–NH–) in the target compound enhances lipophilicity compared to carboxamides (–C(=O)–NH–), as seen in and . This could affect membrane permeability or oxidative stability .

Physicochemical Properties

  • Storage Conditions : tert-Butyl esters of related dihydropyrrolo[1,2-a]pyrazines () are stored at 2–8°C, indicating sensitivity to heat or moisture .
  • Solubility : Carbothioamides (e.g., ) are likely less water-soluble than carboxamides due to increased hydrophobicity, aligning with the higher logP values typical of sulfur-containing compounds.

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